Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a versatile scaffold for drug discovery and other applications .
Preparation Methods
The synthesis of Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at position 7 can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease progression . The compound’s anticancer activity is often attributed to its ability to interfere with DNA synthesis and repair mechanisms, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound features a difluoromethyl group, which may enhance its biological activity and stability.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties, this compound is explored in the research of energetic materials.
Pyrazolo[5,1-c]triazine derivatives: These compounds exhibit a broad range of biological activities, including antitrypanosomal and antischistosomal activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research and industry.
Properties
CAS No. |
698977-10-5 |
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Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-8-17-14-11(9-18-19(14)13(12)16)10-6-4-3-5-7-10/h3-9H,2,16H2,1H3 |
InChI Key |
JWQRMNHUGKWBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)N |
Origin of Product |
United States |
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